Cas no 42347-74-0 (2-ethyl-3-methylvaleraldehyde)
2-ethyl-3-methylvaleraldehyde structure
Product Name:2-ethyl-3-methylvaleraldehyde
CAS No:42347-74-0
MF:C8H16O
MW:128.212042808533
CID:928002
PubChem ID:3016346
Update Time:2025-04-19
2-ethyl-3-methylvaleraldehyde Chemical and Physical Properties
Names and Identifiers
-
- 2-ethyl-3-methylvaleraldehyde
- 2-ethyl-3-Methylpentanal
- 2-ethyl-3-methyl-pentanal
- AC1MI2TC
- AG-F-50567
- CTK4I6070
- EINECS 255-766-0
- NS00057408
- DTXSID00962432
- FBQWJRWQCDONFI-UHFFFAOYSA-N
- 42347-74-0
- SCHEMBL5370146
-
- Inchi: 1S/C8H16O/c1-4-7(3)8(5-2)6-9/h6-8H,4-5H2,1-3H3
- InChI Key: FBQWJRWQCDONFI-UHFFFAOYSA-N
- SMILES: O=CC(CC)C(C)CC
Computed Properties
- Exact Mass: 128.12018
- Monoisotopic Mass: 128.120115130g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 78.6
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
2-ethyl-3-methylvaleraldehyde Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
42347-74-0 (2-ethyl-3-methylvaleraldehyde) Related Products
- 2987-17-9(Cyclobutanecarbaldehyde)
- 26254-92-2(2-Ethyl-3-methylbutanal)
- 6688-11-5(Cyclooctanecarbaldehyde)
- 75853-49-5(12-Methyltridecanal)
- 110-41-8(2-METHYLUNDECANAL)
- 872-53-7(Cyclopentanecarboxaldehyde)
- 2043-61-0(cyclohexanecarbaldehyde)
- 96-17-3(2-Methylbutyraldehyde)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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